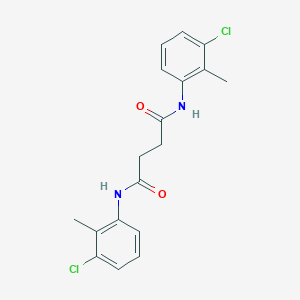
N,N'-bis(3-chloro-2-methylphenyl)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(3-chloro-2-methylphenyl)succinamide is an organic compound with the molecular formula C18H18Cl2N2O2 It is known for its unique chemical structure, which includes two 3-chloro-2-methylphenyl groups attached to a succinamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-chloro-2-methylphenyl)succinamide typically involves the reaction of 3-chloro-2-methylaniline with succinic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N,N’-bis(3-chloro-2-methylphenyl)succinamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
N,N’-bis(3-chloro-2-methylphenyl)succinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions result in the replacement of chloro groups with other functional groups.
科学的研究の応用
N,N’-bis(3-chloro-2-methylphenyl)succinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-bis(3-chloro-2-methylphenyl)succinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N,N’-bis(3-chlorophenyl)succinamide
- N,N’-bis(2-methylphenyl)succinamide
- N,N’-bis(4-chloro-2-methylphenyl)succinamide
Uniqueness
N,N’-bis(3-chloro-2-methylphenyl)succinamide is unique due to the presence of both chloro and methyl groups on the phenyl rings. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C18H18Cl2N2O2 |
|---|---|
分子量 |
365.2 g/mol |
IUPAC名 |
N,N//'-bis(3-chloro-2-methylphenyl)butanediamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-11-13(19)5-3-7-15(11)21-17(23)9-10-18(24)22-16-8-4-6-14(20)12(16)2/h3-8H,9-10H2,1-2H3,(H,21,23)(H,22,24) |
InChIキー |
ALTJGQIEXHPHNF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)C |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NC2=C(C(=CC=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(4-ethoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B322818.png)
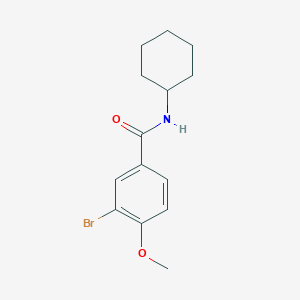
![3-bromo-N-[4-(diethylsulfamoyl)phenyl]-4-methoxybenzamide](/img/structure/B322820.png)
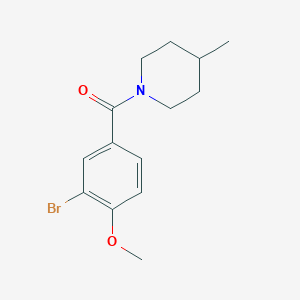
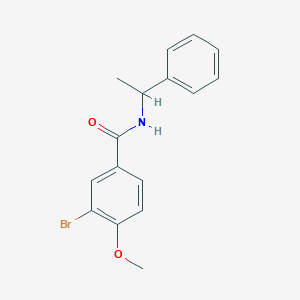
![3-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B322830.png)
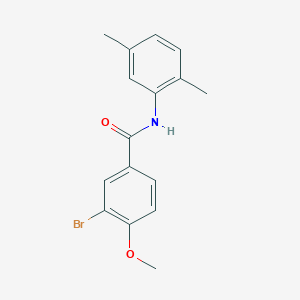
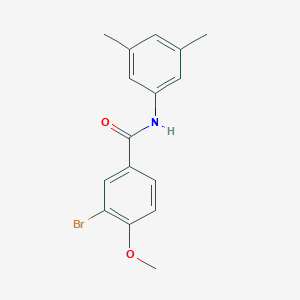
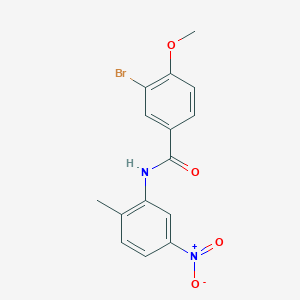
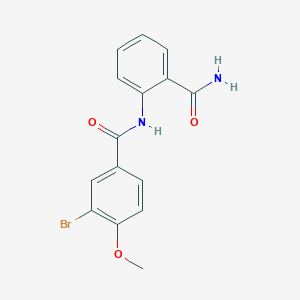

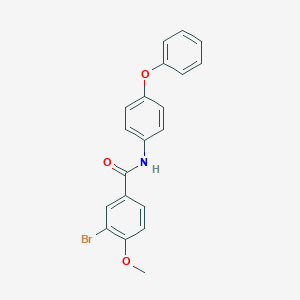
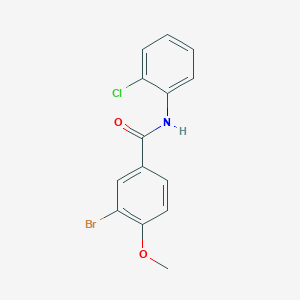
![Ethyl 4-[2-(3-iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B322842.png)
